5-Aminoadamantane-2-one
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Overview
Description
5-Aminoadamantane-2-one: is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse applications in medicinal chemistry, materials science, and drug delivery systems. The rigid structure of adamantane provides stability and resistance to metabolic cleavage, making it an attractive scaffold for drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoadamantane-2-one typically involves the introduction of an amino group at the 5-position of the adamantane ring and a ketone group at the 2-position. One common method involves the reaction of 5-bromo-2-adamantanone with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH) in a solvent such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoadamantane-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 5-Aminoadamantane-2-one is used as a building block in the synthesis of various complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its derivatives have shown promise in modulating enzyme activity and interacting with biological targets, making it a candidate for drug discovery .
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as viral infections, neurodegenerative disorders, and cancer. The stability and bioavailability of adamantane derivatives enhance their effectiveness as drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the durability and performance of these materials .
Mechanism of Action
The mechanism of action of 5-Aminoadamantane-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Aminoadamantane (Amantadine): Known for its antiviral and anti-Parkinson properties.
2-Aminoadamantane: Used in drug delivery systems and surface recognition studies.
3-Aminoadamantane: Explored for its potential in treating neurodegenerative diseases.
Uniqueness: 5-Aminoadamantane-2-one is unique due to the presence of both an amino group and a ketone group on the adamantane scaffold. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other adamantane derivatives .
Properties
IUPAC Name |
(1R,3S)-5-aminoadamantan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5,11H2/t6?,7-,8+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKMQRDMLOJNV-VZCHMASFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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